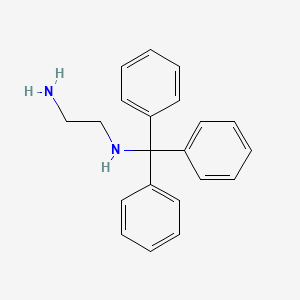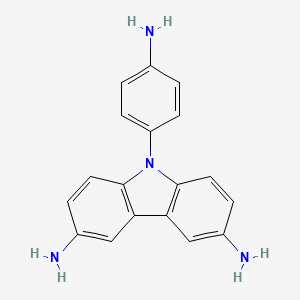
9-(4-Aminophenyl)-9H-carbazole-3,6-diamine
描述
9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is an aromatic amine compound that features a carbazole core substituted with an aminophenyl group at the 9-position and additional amino groups at the 3 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-nitroaniline.
Nitration: Carbazole undergoes nitration to introduce nitro groups at the 3 and 6 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Coupling Reaction: The resulting 3,6-diaminocarbazole is coupled with 4-nitroaniline through a Buchwald-Hartwig amination reaction, using a palladium catalyst and a suitable ligand.
Final Reduction: The nitro group on the phenyl ring is reduced to an amino group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Using continuous flow reactors to enhance reaction efficiency.
- Employing high-throughput screening to identify optimal reaction conditions.
- Implementing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel polymers and materials with unique electronic properties.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA.
- Evaluated for its antimicrobial properties against various bacterial strains.
Industry:
- Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
- Applied in the development of high-performance coatings and adhesives.
作用机制
The mechanism of action of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
9-(4-Aminophenyl)-9H-carbazole: Lacks the additional amino groups at the 3 and 6 positions.
9-(4-Nitrophenyl)-9H-carbazole: Contains nitro groups instead of amino groups.
3,6-Diaminocarbazole: Lacks the aminophenyl substitution at the 9-position.
Uniqueness:
- The presence of both the aminophenyl group and the additional amino groups at the 3 and 6 positions makes 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine unique.
- This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
属性
IUPAC Name |
9-(4-aminophenyl)carbazole-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBGCTGPOIZKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C3=C(C=C(C=C3)N)C4=C2C=CC(=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558318 | |
| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75773-11-4 | |
| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



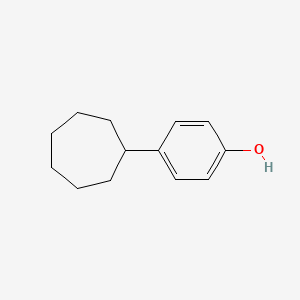
![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)




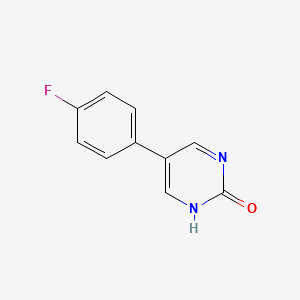


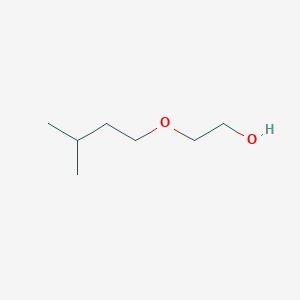
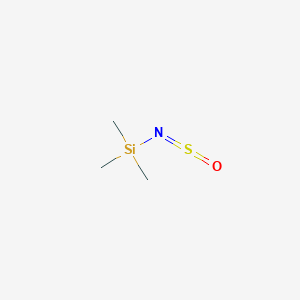
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)
